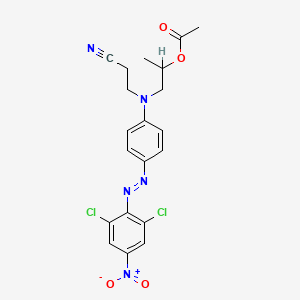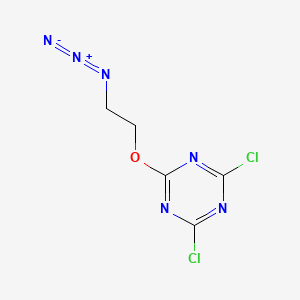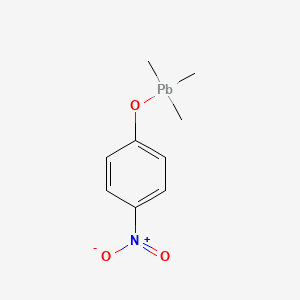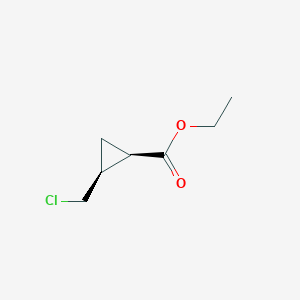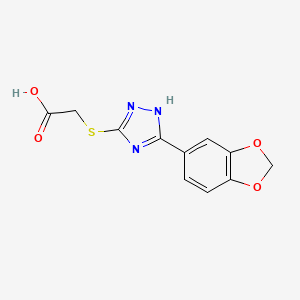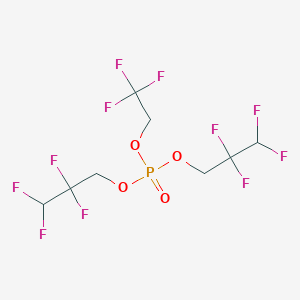
2,2'-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is an organic compound with the molecular formula C16H12O2. It is also known by other names such as 1,4-Diphenyl-2-butene-1,4-dione and trans-1,2-Dibenzoylethylene . This compound is characterized by its unique structure, which includes two phenyl groups and a butene-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibenzoylethylene
- Dibenzoylethylene
- 1,4-Diphenyl-2-butene-1,4-dione
Uniqueness
What sets 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) apart from similar compounds is its unique structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
73786-23-9 |
|---|---|
Fórmula molecular |
C22H16S4 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
2-[4-(1,3-dithiol-2-ylidene)-1,4-diphenylbut-2-enylidene]-1,3-dithiole |
InChI |
InChI=1S/C22H16S4/c1-3-7-17(8-4-1)19(21-23-13-14-24-21)11-12-20(22-25-15-16-26-22)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
DVORWPBPAIRXQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2SC=CS2)C=CC(=C3SC=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
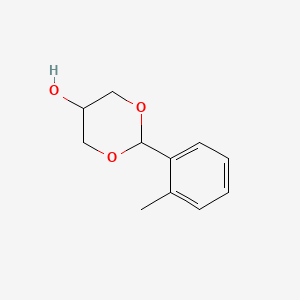
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
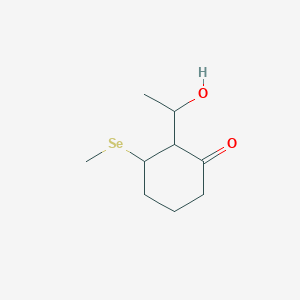
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
